(6-Methoxy-1H-indazol-3-yl)methanol
Overview
Description
“(6-Methoxy-1H-indazol-3-yl)methanol” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . This compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “(6-Methoxy-1H-indazol-3-yl)methanol” is 1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) . This indicates that the compound contains a methoxy group (-OCH3) and a methanol group (-CH2OH) attached to an indazole ring.Physical And Chemical Properties Analysis
“(6-Methoxy-1H-indazol-3-yl)methanol” is an off-white solid . It has a molecular weight of 178.19 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel benzofuran-based 1,2,3-triazoles, including compounds with a structural resemblance to (6-Methoxy-1H-indazol-3-yl)methanol, were synthesized using a click chemistry approach. These compounds demonstrated significant antimicrobial activity against a range of microbial species (Sunitha et al., 2017).
Catalytic Applications
A molybdenum(VI) complex with a thiazole-hydrazone ligand, involving a structural moiety related to (6-Methoxy-1H-indazol-3-yl)methanol, was encapsulated in zeolite Y. This material served as a catalyst for the oxidation of primary alcohols and hydrocarbons, showing high catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).
Potential in PET Imaging
(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a molecule structurally related to (6-Methoxy-1H-indazol-3-yl)methanol, was identified as a potent and selective inhibitor of PIM1 kinase. It was synthesized as a potential PET probe for imaging of the enzyme PIM1, indicating its applications in medical imaging and diagnostics (Gao et al., 2013).
Surface Site Probing
Methanol, including molecules similar to (6-Methoxy-1H-indazol-3-yl)methanol, was used to probe the nature of surface sites of ceria nanocrystals. This study provided insights into the surface chemistry of metal oxide catalysts, particularly in the context of methanol adsorption and desorption (Wu et al., 2012).
Biological Activity
Antitubercular Activity
Compounds structurally similar to (6-Methoxy-1H-indazol-3-yl)methanol, like new quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, were synthesized and evaluated for their in vitro antimycobacterial activity against various Mycobacterium strains. Several of these compounds were found to be active against Mycobacterium tuberculosis, suggesting potential therapeutic applications (Thomas et al., 2011).
Future Directions
The future directions for research on “(6-Methoxy-1H-indazol-3-yl)methanol” and related compounds could include further exploration of their synthesis, chemical reactivity, and biological activity. Given the wide range of biological activities exhibited by indazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
(6-methoxy-2H-indazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMKIQPUNIMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625981 | |
Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-1H-indazol-3-yl)methanol | |
CAS RN |
518990-05-1 | |
Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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